molecular formula C7H9FN2 B15321602 (1s)-1-(2-Fluoropyridin-3-yl)ethan-1-amine

(1s)-1-(2-Fluoropyridin-3-yl)ethan-1-amine

Cat. No.: B15321602
M. Wt: 140.16 g/mol
InChI Key: OKPDARBMBAKIOO-YFKPBYRVSA-N
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Description

(1s)-1-(2-Fluoropyridin-3-yl)ethan-1-amine is a chemical compound that belongs to the class of fluoropyridines This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s)-1-(2-Fluoropyridin-3-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-fluoropyridine, which serves as the starting material.

    Alkylation: The 2-fluoropyridine undergoes alkylation with an appropriate alkylating agent, such as ethylamine, under controlled conditions to introduce the ethan-1-amine group.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the (1s)-enantiomer of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques, such as chromatography, to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(1s)-1-(2-Fluoropyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

(1s)-1-(2-Fluoropyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cancers.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (1s)-1-(2-Fluoropyridin-3-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1s)-1-(3-Fluoropyridin-2-yl)ethan-1-amine
  • (1s)-1-(4-Fluoropyridin-2-yl)ethan-1-amine
  • (1s)-1-(2-Chloropyridin-3-yl)ethan-1-amine

Uniqueness

(1s)-1-(2-Fluoropyridin-3-yl)ethan-1-amine is unique due to the specific position of the fluorine atom on the pyridine ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to other similar compounds, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(1S)-1-(2-fluoropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H9FN2/c1-5(9)6-3-2-4-10-7(6)8/h2-5H,9H2,1H3/t5-/m0/s1

InChI Key

OKPDARBMBAKIOO-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(N=CC=C1)F)N

Canonical SMILES

CC(C1=C(N=CC=C1)F)N

Origin of Product

United States

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